11-Eicosenoic acid, methyl ester

Description

BenchChem offers high-quality 11-Eicosenoic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Eicosenoic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

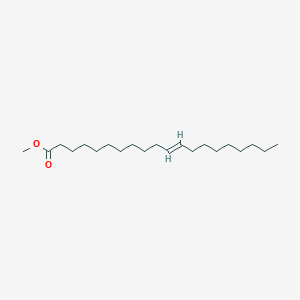

methyl (E)-icos-11-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKMRGOHCLRTLZ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346307 |

Source

|

| Record name | Methyl (11E)-11-eicosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-09-2, 69119-90-0 |

Source

|

| Record name | Methyl cis-icos-11-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (11E)-11-eicosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-icos-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 11-Eicosenoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid, methyl ester, also known as gondoic acid methyl ester, is a monounsaturated omega-9 fatty acid methyl ester (FAME). It is a compound of interest in various research fields, including lipid biochemistry and as a standard in analytical chemistry.[1] This technical guide provides a comprehensive overview of its physical properties, outlines general experimental protocols for their determination, and illustrates a common analytical workflow where it is utilized.

Core Physical and Chemical Properties

The physical properties of 11-eicosenoic acid, methyl ester are crucial for its handling, application, and analysis. These properties have been determined through various experimental and predictive methods. It is important to note that properties can vary slightly based on the isomeric form (cis or trans) and purity. The data presented below pertains primarily to the more common cis isomer (CAS No. 2390-09-2), unless otherwise specified.

Data Presentation: Physical Properties

| Property | Value | Units | Notes and Citations |

| Molecular Formula | C21H40O2 | - | [2][3][4][5] |

| Molecular Weight | 324.54 | g/mol | [2][3][4] |

| Physical Form | Liquid | - | At room temperature.[2][6] |

| Color | Colorless | - | [2][6] |

| Melting Point | -34.0 | °C | [2] |

| Boiling Point | 394.3 ± 11.0 | °C | Predicted value at 760 mmHg.[1][2][7] |

| Density | 0.871 ± 0.06 | g/cm³ | Predicted value.[1][2][7] |

| Flash Point | 87.1 - 113 | °C | [1][2][7] |

| Refractive Index | 1.455 | - | [1][7] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | - | Also soluble in ethanol, DMF, and DMSO.[2][5][6] |

| Storage Temperature | -20 | °C | Recommended for maintaining stability.[1][2][6] |

| CAS Number | 2390-09-2 | - | For the cis isomer.[2][5] |

| CAS Number | 69119-90-0 | - | For the trans isomer.[3] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific FAME like 11-eicosenoic acid, methyl ester are not always published individually. Instead, standardized methods for fats, oils, and FAMEs are employed. Below are summaries of general methodologies applicable for determining the key physical properties listed above.

Melting Point Determination

The melting point of a FAME is typically determined using a capillary melting point apparatus or by differential scanning calorimetry (DSC).

-

Capillary Method:

-

A small, dry sample of the compound is loaded into a capillary tube to a height of 2-3 mm.[8]

-

The tube is placed in a melting point apparatus (e.g., a Mel-Temp).[8]

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[8]

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[8]

-

Boiling Point Determination by Gas Chromatography

The boiling point of FAMEs can be determined by simulated distillation using gas chromatography (GC), as outlined in standard methods like ASTM D7398. This technique correlates the retention time of the compound with the boiling points of known n-paraffin standards.

-

Simulated Distillation (SimDis) GC Protocol:

-

Calibration: A calibration mixture of n-paraffins with known boiling points is injected into the GC to establish a retention time versus boiling point curve.[6]

-

Sample Preparation: The FAME sample is diluted with a suitable solvent (e.g., hexane).[6]

-

GC Analysis: The diluted sample is injected into a GC equipped with a non-polar capillary column and a flame ionization detector (FID).[6]

-

Temperature Program: The column oven temperature is increased at a reproducible linear rate to elute components in order of their boiling point.[6]

-

Data Analysis: The retention time of the 11-eicosenoic acid, methyl ester peak is recorded. Its boiling point is then determined by interpolating from the calibration curve of the n-paraffin standards.[6]

-

Density Measurement

The density of liquid FAMEs is commonly measured using an oscillating U-tube densitometer.[9] This method is precise and requires a small sample volume.

-

Oscillating U-tube Densitometry:

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and degassed, bidistilled water, at the desired temperature.[10]

-

Sample Injection: The liquid FAME sample is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the measurement cell is precisely controlled.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample. The density is then calculated and displayed by the instrument's software.[9] Measurements are typically repeated to ensure accuracy.[10]

-

Mandatory Visualization

Analytical Workflow for FAME Profiling

11-eicosenoic acid, methyl ester is frequently used as a component in FAME standard mixtures for the identification and quantification of fatty acids in complex biological or industrial samples.[11] The following diagram illustrates a typical workflow for the analysis of fatty acids as their methyl esters by gas chromatography-mass spectrometry (GC-MS).

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 3. agilent.com [agilent.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 6. kaycantest.com [kaycantest.com]

- 7. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

A Technical Guide to the Natural Sources of cis-11-Eicosenoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of cis-11-eicosenoic acid, methyl ester, a monounsaturated omega-9 fatty acid methyl ester. The document details its presence in various biological systems, presents quantitative data, outlines experimental protocols for its extraction and analysis, and situates it within the broader context of lipid signaling pathways.

Natural Occurrence and Quantitative Data

cis-11-Eicosenoic acid, methyl ester, has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. Quantitative analysis reveals significant concentrations in specific species, making them viable targets for extraction and research.

Jojoba (Simmondsia chinensis) oil is a well-documented and rich source of this compound.[1][2][3] The seed oil of Cardiospermum halicacabum also contains a notable amount of cis-11-eicosenoic acid.[4][5][6] Furthermore, the fungus Mortierella chlamydospora has been identified as a potent microbial producer of cis-11-eicosenoic acid.[7][8] The compound has also been reported in Pringlea antiscorbutica and as a component of bee venom.[9][10]

Below is a summary of the quantitative data available for the principal natural sources of cis-11-eicosenoic acid and its corresponding free fatty acid.

| Natural Source | Organism | Common Name | Compound | Concentration | Reference |

| Seed Oil | Simmondsia chinensis | Jojoba | cis-11-Eicosenoic acid | 59.5% - 80.0% of total fatty acids | [2][11] |

| Seed Oil | Cardiospermum halicacabum | Balloon Vine | cis-11-Eicosenoic acid | 42% of total long-chain fatty acids | [4][5] |

| Fungal Biomass | Mortierella chlamydospora | - | cis-11-Eicosenoic acid | 36.3 mg/g of dried cells | [7][8] |

Experimental Protocols

The extraction, identification, and quantification of cis-11-eicosenoic acid, methyl ester from natural sources typically involve lipid extraction followed by transesterification to convert fatty acids and their esters into fatty acid methyl esters (FAMEs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Transesterification of Fatty Acids from Plant Seeds

This protocol is adapted for the analysis of fatty acids from plant seeds such as Jojoba and Cardiospermum halicacabum.[12]

1. Materials and Reagents:

-

Intact seeds

-

Sulfuric acid in methanol (B129727) (5%, v/v)

-

Internal standard (e.g., nonadecanoic acid, C19:0)

-

Glass tubes with screw caps

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

GC-MS system

2. Procedure:

-

Weigh approximately 10 mg of intact seeds into a glass tube.

-

Add 1 mL of 5% sulfuric acid in methanol and a known amount of internal standard.

-

Vortex the mixture to ensure the seeds are fully submerged.

-

Heat the mixture at 85°C for 2 hours to facilitate simultaneous extraction and transesterification.

-

Cool the tube to room temperature.

-

Add 800 µL of hexane to extract the FAMEs and vortex for 30 seconds.

-

Centrifuge at a low speed to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Protocol 2: Lipid Extraction and Direct Transesterification from Fungal Biomass

This protocol is suitable for the analysis of fatty acids from oleaginous fungi like Mortierella chlamydospora.[13][14]

1. Materials and Reagents:

-

Lyophilized (freeze-dried) fungal mycelium

-

Methanol:Chloroform:Sulfuric acid mixture

-

Hexane

-

Internal standard (e.g., pentadecanoic acid, C15:0)

-

Glass reaction tubes

-

Water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system

2. Procedure:

-

Weigh approximately 100 mg of ground, dried mycelial mat into a glass reaction tube.

-

Add a known amount of internal standard.

-

Add 30 mL of a methanol:chloroform:sulfuric acid solvent mixture. The ratio of the solvents should be optimized for the specific fungal strain.

-

Incubate the mixture in a water bath at 90°C for 5 hours to perform direct transesterification.

-

After cooling, add deionized water and hexane to the tube and vortex to extract the FAMEs into the hexane layer.

-

Centrifuge to achieve phase separation.

-

Collect the upper hexane phase for GC-MS analysis.

Signaling Pathways and Biological Context

cis-11-Eicosenoic acid is a 20-carbon monounsaturated fatty acid. While it is not as extensively studied as arachidonic acid, its structural similarity suggests potential involvement in eicosanoid signaling pathways, which regulate inflammation, immunity, and other physiological processes.[15][16][17] Eicosanoids are signaling molecules derived from 20-carbon fatty acids.[17]

Studies have shown that cis-11-eicosenoic acid and its derivatives can modulate immune responses. For instance, in the human monocyte cell line THP-1, cis-11-eicosenoic acid has been observed to promote the production of pro-inflammatory cytokines IL-1β and IL-6, while inhibiting the anti-inflammatory cytokine IL-10.[10] This suggests a role in stimulating the immune system.[10][18]

The biosynthesis of eicosanoids is initiated by the release of 20-carbon fatty acids from membrane phospholipids (B1166683) by phospholipase A2. These fatty acids are then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce various signaling molecules.[19][20]

Experimental Workflow

The general workflow for the isolation, identification, and quantification of cis-11-eicosenoic acid, methyl ester from a natural source is depicted below. This process is fundamental for both basic research and for the development of applications in various fields, including pharmaceuticals and nutraceuticals.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A short-chain ester from the seed oil of Cardiospermum halicacabum L. (1968) | C. Y. Hopkins | 15 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. skinident.world [skinident.world]

- 12. tandfonline.com [tandfonline.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. en.wikipedia.org [en.wikipedia.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. studysmarter.co.uk [studysmarter.co.uk]

An In-depth Technical Guide to the Biosynthesis of 11-Eicosenoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 11-eicosenoic acid, also known as gondoic acid, and its corresponding methyl ester. It delves into the enzymatic pathways, regulatory mechanisms, and key experimental methodologies relevant to the study of this long-chain monounsaturated fatty acid. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug development professionals exploring fatty acid pathways as therapeutic targets, and scientists interested in the production of specialty chemicals.

Introduction to 11-Eicosenoic Acid

11-Eicosenoic acid (20:1n-9) is a monounsaturated omega-9 fatty acid found in various plant oils, with a particularly high concentration in jojoba oil.[1] It is a precursor to other long-chain fatty acids, such as erucic acid, and has applications in the cosmetic industry as a moisturizing agent and as a raw material for medical supplies.[2][3] Understanding its biosynthesis is crucial for harnessing its potential in various biotechnological and pharmaceutical applications.

Biosynthesis of 11-Eicosenoic Acid

The primary pathway for the synthesis of 11-eicosenoic acid is through the elongation of oleic acid (18:1n-9). This process is a part of the very-long-chain fatty acid (VLCFA) elongation system, which occurs in the endoplasmic reticulum.[4]

The elongation of an acyl-CoA substrate involves a four-step cycle catalyzed by a multi-enzyme complex:

-

Condensation: This is the initial and rate-limiting step, where a two-carbon unit from malonyl-CoA is added to the acyl-CoA substrate. This reaction is catalyzed by β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL).[5] For the synthesis of 11-eicosenoic acid, the substrate is oleoyl-CoA.

-

Reduction: The resulting 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.

-

Dehydration: A molecule of water is removed from 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA, a reaction catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR), also using NADPH, to yield an acyl-CoA that is two carbons longer than the original substrate. In this case, the product is 11-eicosenoyl-CoA.

This newly synthesized 11-eicosenoyl-CoA can then be hydrolyzed to release the free fatty acid, 11-eicosenoic acid, or be incorporated into various lipids such as triacylglycerols and phospholipids.

Key Enzymes and Substrates

| Step | Enzyme | Substrate(s) | Product |

| Condensation | β-ketoacyl-CoA synthase (KCS) / Fatty Acid Elongase (ELOVL) | Oleoyl-CoA (18:1-CoA), Malonyl-CoA | 3-Keto-eicosenoyl-CoA |

| First Reduction | β-ketoacyl-CoA reductase (KCR) | 3-Keto-eicosenoyl-CoA, NADPH | 3-Hydroxy-eicosenoyl-CoA |

| Dehydration | β-hydroxyacyl-CoA dehydratase (HCD) | 3-Hydroxy-eicosenoyl-CoA | trans-2,3-Eicosenoyl-CoA |

| Second Reduction | Enoyl-CoA reductase (ECR) | trans-2,3-Eicosenoyl-CoA, NADPH | 11-Eicosenoyl-CoA (20:1-CoA) |

Quantitative Data on Biosynthesis

One study on the fungus Mortierella chlamydospora reported the production of a high amount of 11-eicosenoic acid, reaching 36.3 mg per gram of dried cells.[3] In this organism, the majority of the synthesized 11-eicosenoic acid was found to be incorporated into triacylglycerols.[3]

Biosynthesis of 11-Eicosenoic Acid, Methyl Ester

The methyl ester of 11-eicosenoic acid is not a primary product of endogenous biosynthesis in most organisms. Instead, it is typically synthesized for analytical purposes or as a component of biodiesel through a process called transesterification.[6]

Transesterification is a chemical reaction where the acyl group of an ester is exchanged with an alcohol. In this case, 11-eicosenoic acid, often in the form of a triglyceride, reacts with methanol (B129727) to produce fatty acid methyl esters (FAMEs), including 11-eicosenoic acid, methyl ester, and glycerol (B35011) as a byproduct. This reaction can be catalyzed by acids (e.g., sulfuric acid, hydrochloric acid), bases (e.g., sodium hydroxide, potassium hydroxide), or enzymes (lipases).[7] Base-catalyzed transesterification is common due to its faster reaction times at lower temperatures.[7]

Regulatory Signaling Pathways

The biosynthesis of 11-eicosenoic acid is regulated at the level of the VLCFA elongation pathway, primarily through the transcriptional control of the elongase genes. Several transcription factors have been identified as key regulators.

SREBP-1c Pathway

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcription factor that regulates the expression of genes involved in fatty acid synthesis.[7] The SREBP-1c pathway is activated by insulin (B600854) and liver X receptor (LXR) agonists.[6][8] Upon activation, SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including fatty acid elongases like ELOVL5 and ELOVL6, thereby upregulating their expression.[7][8]

SP1 Pathway

Specificity protein 1 (SP1) is a transcription factor that can also regulate genes involved in fatty acid metabolism.[9] The promoters of many genes related to fatty acid synthesis, including fatty acid synthase (FAS), contain GC-rich regions that are binding sites for SP1.[10][11] SP1 can act independently or in concert with other factors like SREBPs to modulate the expression of these genes.[12]

MYB30 Pathway in Plants

In plants, the transcription factor MYB30 has been shown to regulate the biosynthesis of VLCFAs.[13][14] MYB30 can be activated in response to various stimuli, including reactive oxygen species (ROS) and pathogens.[4][15] Activated MYB30 directly binds to the promoters of genes encoding the four enzymes of the acyl-CoA elongase complex, leading to their coordinated upregulation and an increase in VLCFA synthesis.[13]

Experimental Protocols

Functional Characterization of Fatty Acid Elongase in Saccharomyces cerevisiae

This protocol describes a general workflow for expressing a candidate elongase gene in yeast to determine its substrate specificity.

1. Gene Cloning and Vector Construction:

- Isolate the full-length open reading frame (ORF) of the candidate elongase gene from the source organism via RT-PCR.

- Clone the ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

- Verify the construct by DNA sequencing.

2. Yeast Transformation:

- Transform the expression vector into a suitable S. cerevisiae strain (e.g., one that does not produce the fatty acid of interest).

- Select for transformed colonies on appropriate selective media.

3. Heterologous Expression and Fatty Acid Feeding:

- Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).

- Inoculate a larger culture with the starter culture in media containing an inducing carbon source (e.g., galactose).

- Supplement the culture with the precursor fatty acid (e.g., oleic acid) to a final concentration of 25-50 µM.

- Incubate the culture with shaking for 24-48 hours.

4. Lipid Extraction and FAME Analysis:

- Harvest the yeast cells by centrifugation.

- Extract total lipids from the cell pellet using a suitable method (e.g., Bligh-Dyer).

- Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) (see protocol 5.2).

- Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated fatty acid products.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol outlines a common method for the acid-catalyzed transesterification of lipid samples.

1. Reagent Preparation:

- Prepare a 1.25 M solution of HCl in methanol by carefully adding acetyl chloride to anhydrous methanol.

2. Transesterification Reaction:

- Place the dried lipid extract in a screw-cap glass tube.

- Add 2 mL of the methanolic HCl solution.

- Add 1 mL of toluene.

- Flush the tube with nitrogen, cap tightly, and heat at 80°C for 2 hours.

3. Extraction of FAMEs:

- Allow the reaction mixture to cool to room temperature.

- Add 2 mL of hexane (B92381) and 0.5 mL of water.

- Vortex the mixture thoroughly.

- Centrifuge to separate the phases.

- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This provides a general set of parameters for the analysis of FAMEs, which should be optimized for the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or SP-2560).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Split/splitless injector at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification: Compare retention times and mass spectra to authentic standards of 11-eicosenoic acid, methyl ester.

-

Quantification: Use an internal standard (e.g., heptadecanoic acid methyl ester) and generate a calibration curve with known concentrations of the standard.

Visualizations

Biosynthetic Pathway of 11-Eicosenoic Acid

Caption: Biosynthesis of 11-eicosenoic acid from oleoyl-CoA.

Transesterification to 11-Eicosenoic Acid, Methyl Ester

References

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYB30 links ROS signaling, root cell elongation, and plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 8. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specificity protein 1 regulates gene expression related to fatty acid metabolism in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Sp1 and Sp3 in the transcriptional regulation of the fatty acid synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The general transcription factor Sp1 plays an important role in the regulation of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sp1 coordinately regulates de novo lipogenesis and proliferation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A MYB transcription factor regulates very-long-chain fatty acid biosynthesis for activation of the hypersensitive cell death response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

An In-depth Technical Guide to Gondoic Acid Methyl Ester: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gondoic acid methyl ester, a monounsaturated fatty acid methyl ester of growing interest in various scientific fields. This document covers its historical discovery, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectral data, and an exploration of its biological significance and potential roles in cellular signaling.

Discovery and History

Gondoic acid ((11Z)-11-eicosenoic acid), the parent carboxylic acid of gondoic acid methyl ester, was first identified in the early 20th century. Its presence was noted in parsley seed oil in 1909 and later in the seeds of ivy.[1] As a naturally occurring omega-9 fatty acid, it is found in various plant oils, with a notable abundance in jojoba oil.[2][3]

The development of gondoic acid methyl ester is intrinsically linked to the advancement of analytical chemistry, particularly gas chromatography (GC). The conversion of fatty acids to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs) became a standard procedure for their analysis by GC. Consequently, gondoic acid methyl ester has been widely used as an analytical standard for the identification and quantification of gondoic acid in complex lipid mixtures.[4] Its use in ion-trap mass spectrometry to help locate double bonds in polyunsaturated fatty acids is also a key application.[2]

Physicochemical and Spectroscopic Data

Gondoic acid methyl ester, also known as methyl (11Z)-11-icosenoate or methyl cis-11-eicosenoate, is a C21 fatty acid methyl ester.[2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₄₀O₂ | [2] |

| Molecular Weight | 324.54 g/mol | [2] |

| CAS Number | 2390-09-2 | [2] |

| Appearance | Liquid | [5] |

| Density | 0.871 g/cm³ | [2] |

| Boiling Point | 394.3 °C at 760 mmHg | [2] |

| Flash Point | 87.1 °C | [2] |

| Refractive Index | 1.455 | [2] |

| Storage Temperature | -20°C | [2] |

Spectroscopic Data:

-

¹H NMR: Spectra are available in public databases such as PubChem.[6] Key signals would include those for the methyl ester protons, the olefinic protons of the cis double bond, and the aliphatic chain protons.

-

¹³C NMR: Spectra are available in public databases such as PubChem.[6] Characteristic signals would be observed for the carbonyl carbon of the ester, the olefinic carbons, the methoxy (B1213986) carbon, and the carbons of the alkyl chain.

-

Mass Spectrometry (MS): The mass spectrum of methyl gondoate (B1240343) has been reported.[1] The molecular ion peak ([M]⁺) would be observed at m/z 324. Fragmentation patterns are characteristic of fatty acid methyl esters, with cleavage at the ester group and along the alkyl chain.[7][8][9]

-

Infrared (IR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the C=O stretch of the ester group, the C-O stretch, and the =C-H stretch of the cis-alkene.[6][10]

Experimental Protocols

Two common methods for the synthesis of gondoic acid methyl ester are the Fischer esterification of gondoic acid and the Wittig reaction.

Fischer Esterification of Gondoic Acid

This method involves the acid-catalyzed esterification of gondoic acid with methanol (B129727).

Materials:

-

Gondoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and purification

Procedure:

-

In a round-bottom flask, dissolve gondoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[11]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[11]

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[12][13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude gondoic acid methyl ester.[11]

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Wittig Reaction

This method allows for the stereoselective synthesis of the cis-alkene and involves the reaction of a phosphonium (B103445) ylide with an aldehyde.

Materials:

-

A strong base (e.g., n-butyllithium)

-

Methyl 11-oxoundecanoate (aldehyde)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard laboratory glassware for inert atmosphere reactions, extraction, and purification

Procedure:

Part 1: Preparation of the Phosphonium Ylide

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromodecane and heat the mixture to reflux. A white precipitate of the phosphonium salt will form.

-

After cooling, collect the decyltriphenylphosphonium bromide by filtration, wash with cold diethyl ether, and dry under vacuum.[14]

-

Suspend the phosphonium salt in anhydrous THF at -78 °C.

-

Slowly add a solution of n-butyllithium. The formation of the ylide is indicated by a color change (typically to deep red or orange). Stir for one hour at this temperature.[14][15]

Part 2: Wittig Reaction

-

To the ylide solution at -78 °C, slowly add a solution of methyl 11-oxoundecanoate in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[14]

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[14]

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the gondoic acid methyl ester by column chromatography on silica gel.

Biological Significance and Signaling Pathways

While much of the research has focused on its parent compound, gondoic acid, gondoic acid methyl ester is also of interest for its biological activities.

Role of the Parent Compound: Gondoic Acid

Gondoic acid has demonstrated anti-inflammatory properties. It can inhibit the production of reactive oxygen species (ROS) and modulate the PKCθ/ERK/STAT3 signaling pathway.[16] In lipopolysaccharide (LPS)-stimulated Kupffer cells, gondoic acid was shown to inhibit the expression of pro-inflammatory factors.

The PKCθ/ERK/STAT3 signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases. A simplified representation of this pathway is shown below.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 4. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]

- 5. Methyl cis-11-eicosenoate, 99% | Fisher Scientific [fishersci.ca]

- 6. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]

11-eicosenoic acid, methyl ester chemical structure and formula

An In-depth Technical Guide to 11-Eicosenoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 11-eicosenoic acid, methyl ester, a monounsaturated omega-9 fatty acid methyl ester. It covers its chemical identity, physicochemical properties, synthesis and experimental protocols, and biological significance, with a focus on its emerging role in immunology.

Chemical Identity and Structure

11-Eicosenoic acid, methyl ester is a fatty acid methyl ester (FAME) with the chemical formula C21H40O2.[1][2][3][4][5][6][7][8] It exists as two geometric isomers, cis (Z) and trans (E), which differ in the orientation of the carbon chains around the double bond located at the 11th carbon. The cis isomer is the more common form found in nature.[1][3]

Synonyms:

-

Methyl 11-eicosenoate[1]

-

Methyl (Z)-icos-11-enoate (for the cis isomer)[3]

-

Methyl (E)-icos-11-enoate (for the trans isomer)[9]

-

Gondoic acid methyl ester

IUPAC Name: methyl icos-11-enoate[1]

Below is the chemical structure of (Z)-11-eicosenoic acid, methyl ester.

Caption: Chemical structure of (Z)-11-eicosenoic acid, methyl ester.

Physicochemical and Spectroscopic Data

The properties of 11-eicosenoic acid, methyl ester are summarized below. Data for both cis and trans isomers are provided where available.

| Property | Value | Isomer | Reference(s) |

| Molecular Formula | C21H40O2 | Both | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 324.5 g/mol (or 324.54/324.5411) | Both | [1][2][3][4][5][6][7][8][9][10][11] |

| CAS Number | 2390-09-2 | cis | [3][6][7][11] |

| 69119-90-0 | trans | [4][12] | |

| Appearance | Colorless Liquid | cis | [10][11] |

| Melting Point | -34.0 °C | cis | [11] |

| Boiling Point | 394.3 °C (Predicted) | Both | [11][12] |

| Density | 0.871 g/cm³ (Predicted) | cis | [11] |

| Flash Point | >110 °C (>230 °F) | cis | [10][12] |

| Water Solubility | Very low / Partly miscible | Both | [10][12] |

| logP (Octanol/Water) | 8.7 - 9.220 (Estimated) | Both | [1][9][12] |

| Kovats Retention Index | 2279 (Standard non-polar column) | cis | [3][8][9] |

Experimental Protocols

Synthesis Methods

Several routes for the synthesis of 11-eicosenoic acid, methyl ester have been established.

-

Fischer Esterification: This is the most direct chemical synthesis method, involving the reaction of the parent fatty acid, 11-eicosenoic acid, with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid).[13]

-

Dissolve 11-eicosenoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the methyl ester with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl ester by column chromatography or distillation.

-

-

Wittig Reaction: This method allows for stereospecific synthesis of the cis double bond.[13]

-

Preparation of the Phosphonium (B103445) Ylide: React a C9 alkyl halide with triphenylphosphine (B44618) to form the phosphonium salt, followed by deprotonation with a strong base (e.g., n-butyllithium) to generate the ylide.

-

Preparation of the Aldehyde: Synthesize a C11 ω-oxo methyl ester (an aldehyde with an ester group at the other end) from a precursor like 10-undecenoic acid methyl ester via oxidative cleavage.[13]

-

Wittig Reaction: React the phosphonium ylide with the aldehyde component. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the cis double bond at the C11 position, yielding methyl cis-11-eicosenoate.[13]

-

-

Biosynthesis: In biological systems, cis-11-eicosenoic acid is synthesized from oleic acid (a C18 fatty acid) through the action of a Δ9-fatty acid elongase enzyme system. This enzyme adds a two-carbon unit to the carboxyl end of oleic acid. The resulting acid can then be esterified to its methyl ester form.[13]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the identification and quantification of FAMEs, including 11-eicosenoic acid, methyl ester. The compound is often used as a standard to identify fatty acid peaks in complex mixtures.[11] The NIST WebBook provides reference mass spectra (electron ionization) and gas chromatography data.[2][5][8]

-

Ion-Trap Mass Spectrometry: The methyl ester can be used as a FAME standard to help locate double bonds in polyunsaturated fatty acid methyl esters.[11]

-

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques provide detailed structural information. Reference spectra are available in databases such as SpectraBase.[14]

Biological Activity and Signaling

11-Eicosenoic acid, methyl ester is not merely an inert lipid; it is a bioactive molecule with notable immunomodulatory properties. Found in natural sources like Jojoba oil and honey bee venom, it has been shown to influence cellular signaling pathways, particularly those related to inflammation.[13][15]

Immunostimulatory Effects

Research has demonstrated that methyl cis-11-eicosenoate can act as an immune system stimulator.[15] Studies using the human monocyte cell line THP-1, differentiated into macrophages, have shown that its parent fatty acid, cis-11-eicosenoic acid, can significantly influence cytokine production. Specifically, it promotes the production of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while inhibiting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[15] This profile suggests a role in enhancing certain immune responses.

The diagram below illustrates the biosynthetic origin of the parent fatty acid and its subsequent effect on cytokine production in immune cells.

Caption: Biosynthesis of 11-eicosenoic acid and its immunomodulatory effects.

Role in Cellular Membranes

As a long-chain fatty acid, 11-eicosenoic acid and its methyl ester can be incorporated into the phospholipid bilayer of cellular membranes.[13] This integration can influence membrane fluidity, integrity, and the function of membrane-bound proteins, which may be an underlying mechanism for its observed biological activities.

Conclusion

11-Eicosenoic acid, methyl ester is a well-characterized fatty acid ester with defined physicochemical properties and established synthesis protocols. Beyond its role as a chemical standard, it is an emerging bioactive lipid with significant immunostimulatory potential. Its ability to modulate cytokine production highlights its potential as a target or tool in drug development, particularly in the fields of immunology and inflammation. Further research into its precise mechanisms of action and its effects in more complex biological systems is warranted.

References

- 1. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11-Eicosenoic acid, methyl ester [webbook.nist.gov]

- 3. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. 11-Eicosenoic acid, methyl ester [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 11-Eicosenoic acid, methyl ester [webbook.nist.gov]

- 9. Methyl cis-icos-11-enoate | C21H40O2 | CID 5319603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. CIS-11-EICOSENOIC ACID METHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. methyl (E)-11-eicosenoate, 69119-90-0 [thegoodscentscompany.com]

- 13. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Forms of Eicosenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosenoic acid, a 20-carbon monounsaturated fatty acid, and its corresponding methyl esters exist in numerous isomeric forms, differing in the position and geometry (cis/trans) of the double bond. These structural variations significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomeric forms of eicosenoic acid methyl ester, detailing their properties, analytical characterization, and relevant biological signaling pathways.

Physicochemical Properties of Eicosenoic Acid Methyl Ester Isomers

The isomeric forms of eicosenoic acid methyl ester exhibit distinct physical and chemical properties. The position and configuration of the double bond affect parameters such as melting point, boiling point, density, and chromatographic behavior. A summary of key quantitative data for several common isomers is presented below.

| Isomer Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Gondoic acid methyl ester | Methyl (11Z)-11-eicosenoate | 2390-09-2 | C₂₁H₄₀O₂ | 324.54 | 394.3 at 760 mmHg[1] | 0.871[1] | 1.455[1] |

| Paullinic acid methyl ester | Methyl (13Z)-13-eicosenoate | 69120-02-1 | C₂₁H₄₀O₂ | 324.5 | - | - | - |

| Methyl (11E)-11-eicosenoate | Methyl (11E)-11-eicosenoate | 69119-90-0 | C₂₁H₄₀O₂ | 324.54 | - | - | - |

| Mead acid methyl ester | Methyl (5Z,8Z,11Z)-eicosatrienoate | 14602-39-2 | C₂₁H₃₆O₂ | 320.5 | 405.1 (Predicted)[2] | 0.891 (Predicted)[2] | - |

| Methyl (9Z)-eicosenoate | Methyl (9Z)-icos-9-enoate | 67810-35-9 | C₂₁H₄₀O₂ | 324.54 | - | - | - |

Experimental Protocols

Accurate characterization and separation of eicosenoic acid methyl ester isomers are crucial for understanding their specific roles. Below are detailed methodologies for their synthesis, separation, and identification.

Synthesis of Eicosenoic Acid Methyl Esters

A common method for the synthesis of fatty acid methyl esters (FAMEs) is through the esterification of the corresponding fatty acid.

Protocol: Acid-Catalyzed Esterification

-

Reactants: Dissolve the eicosenoic acid isomer in an excess of anhydrous methanol (B129727).

-

Catalyst: Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.[3]

-

Reaction: Heat the mixture under reflux to drive the equilibrium towards the formation of the methyl ester.[3] Water is removed as it is formed to increase the yield.[3]

-

Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the methyl ester into an organic solvent like hexane.

-

Purification: Wash the organic layer with water to remove any remaining methanol and salts. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the purified eicosenoic acid methyl ester.

Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying FAME isomers.

Protocol: GC-MS Analysis of FAMEs

-

Sample Preparation: Dissolve the FAME mixture in a suitable volatile solvent (e.g., hexane).

-

GC System: Utilize a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanosilicone column) for optimal separation of cis/trans isomers.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injector port.

-

Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometry: Couple the GC outlet to a mass spectrometer. Electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns for identification.[4][5] Chemical ionization (CI) can be used for softer ionization to better preserve the molecular ion.[4][5]

-

Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or spectral libraries.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Reverse-phase and silver ion HPLC are effective for separating FAME isomers.

Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Column: Use a C18 or C8 reversed-phase column.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For MS detection, volatile modifiers like formic acid can be added.[6]

-

Detection: UV detection at low wavelengths (e.g., 192-205 nm) can be used for unsaturated fatty acids.[7] Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be employed for detection.[6]

Protocol: Silver Ion HPLC (Ag-HPLC)

-

Principle: This technique separates unsaturated fatty acids based on the number, position, and geometry of their double bonds through the formation of reversible complexes with silver ions impregnated on the stationary phase.[6]

-

Sample Preparation: Derivatize the fatty acids to their methyl esters (FAMEs) to improve peak shape and resolution.[6]

-

Column: A silver ion-impregnated silica (B1680970) column.

-

Mobile Phase: A non-polar mobile phase, such as hexane, with a small amount of a polar modifier like acetonitrile or isopropanol (B130326).[6]

Biological Significance and Signaling Pathways

Eicosenoic acids and their derivatives are involved in various biological processes, including inflammation and lipid metabolism.

Eicosanoid Signaling Pathway

Eicosanoids are signaling molecules derived from 20-carbon fatty acids. While arachidonic acid is the most common precursor, eicosenoic acids can also be metabolized by similar enzymatic pathways.

Caption: Generalized eicosanoid signaling pathway.

Adipogenesis and Lipid Accumulation

Certain isomers of eicosenoic acid have been shown to influence adipogenesis (the formation of fat cells) and lipid accumulation. The following workflow outlines a typical in vitro experiment to assess these effects using the 3T3-L1 preadipocyte cell line.

Experimental Workflow: 3T3-L1 Adipogenesis Assay

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a suitable growth medium.

-

Differentiation Induction: Two days post-confluence, induce differentiation by switching to a differentiation medium containing a cocktail of inducers such as insulin (B600854), dexamethasone, and IBMX. Treat cells with different isomers of eicosenoic acid methyl ester at various concentrations.

-

Maturation: After a few days, switch to a maturation medium containing insulin and the test compounds.

-

Lipid Accumulation Analysis (Oil Red O Staining):

-

Fixation: Fix the mature adipocytes with 10% formalin.[8]

-

Staining: Stain the intracellular lipid droplets with Oil Red O solution.[8]

-

Quantification: Elute the stain from the cells using isopropanol and measure the absorbance spectrophotometrically to quantify lipid accumulation.[8]

-

Microscopy: Visualize and image the stained lipid droplets using a microscope.

-

Caption: Workflow for 3T3-L1 adipogenesis and lipid accumulation assay.

Conclusion

The isomeric forms of eicosenoic acid methyl ester represent a diverse group of molecules with unique chemical and biological properties. A thorough understanding of their individual characteristics requires precise analytical techniques for their separation and identification. Further research into the specific biological roles of each isomer, particularly their impact on signaling pathways and metabolic processes, holds significant potential for applications in nutrition, pharmacology, and drug development.

References

- 1. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to 11-Eicosenoic Acid, Methyl Ester

This technical guide provides a comprehensive overview of 11-eicosenoic acid, methyl ester, a monounsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its chemical identity, physicochemical properties, and analytical methodologies.

Chemical Identity and Synonyms

11-Eicosenoic acid, methyl ester is a long-chain fatty acid ester. The location of the double bond at the 11th carbon allows for the existence of cis and trans isomers, each with a unique Chemical Abstracts Service (CAS) number. A generic CAS number also exists for when the stereochemistry is not specified.

Isomers and CAS Numbers:

-

cis (Z)-11-Eicosenoic acid, methyl ester:

-

trans (E)-11-Eicosenoic acid, methyl ester:

-

Unspecified Stereochemistry:

A comprehensive list of synonyms for each isomer is provided in the table below to aid in literature searches and material procurement.

| Isomer | Synonyms |

| cis (Z) | cis-11-Eicosenoic acid methyl ester[1], Methyl cis-11-eicosenoate[1], (Z)-Methyl icos-11-enoate[4][5], (11Z)-11-Eicosenoic Acid Methyl Ester[3], SFE 21:1[2], Gondolic Acid Methyl Ester[11] |

| trans (E) | 11-Eicosenoic acid, methyl ester, (E)-[6], Methyl (11E)-11-eicosenoate[6], METHYL TRANS-11-EICOSENOATE[7], Methyl 11-trans-Eicosenoate[7] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 11-eicosenoic acid, methyl ester. Data for the specific isomers are presented where available.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₂₁H₄₀O₂ | Both | [2][6][8] |

| Molecular Weight | 324.54 g/mol | Both | [2][6][8] |

| Physical Form | Liquid | cis | [1] |

| Boiling Point | 394.3 ± 11.0 °C (Predicted) | cis | [3] |

| Density | 0.871 ± 0.06 g/cm³ (Predicted) | cis | [3] |

| Flash Point | 113 °C | cis | [3] |

| Storage Temperature | -20°C | cis | [1][3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | cis | [3] |

| Purity | >98% or >99% is commercially available | Both | [1][6] |

Experimental Protocols

The analysis of 11-eicosenoic acid, methyl ester, typically as part of a mixture of fatty acid methyl esters (FAMEs), involves two primary stages: preparation of the methyl esters from a lipid sample and subsequent chromatographic analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

A common method for the preparation of FAMEs from triglycerides or other lipids is through esterification or transesterification.

Acid-Catalyzed Esterification:

This method is suitable for converting free fatty acids to FAMEs and is also used for the transesterification of glycerides.

-

Reagents:

-

Methanolic Hydrochloride (2% acetyl chloride in methanol) or Boron Trifluoride (BF₃) in methanol.

-

Deionized Water

-

-

Procedure:

-

Approximately 25 mg of the oil or lipid sample is mixed with 2 mL of the methanolic hydrochloride reagent in a reaction vial.

-

The mixture is heated at 80°C for 20 minutes to facilitate the reaction.

-

After cooling to room temperature, 1 mL of hexane is added to extract the FAMEs.

-

3 mL of water is then added to stop the reaction and wash the organic phase.

-

The vial is agitated to ensure thorough extraction of the FAMEs into the hexane layer.

-

The upper hexane layer containing the FAMEs is collected for analysis.

-

Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is the primary technique for the separation and quantification of FAMEs due to their volatility and thermal stability.

-

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

-

Typical GC Conditions for FAME Analysis:

-

Column: A polar capillary column, such as one with a biscyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phase, is recommended for resolving cis and trans isomers. An example is the Rt-2560 column.

-

Injector: Automated cool on-column or split/splitless inlet.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is typically employed. For example, an initial temperature of 40°C held for 1 minute, followed by a ramp to a higher temperature to elute the long-chain FAMEs.

-

Detector: FID for quantification or MS for identification and quantification.

-

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of 11-eicosenoic acid, methyl ester from a sample matrix.

Caption: Workflow for the analysis of 11-eicosenoic acid, methyl ester.

Signaling Pathways and Biological Significance

While this guide focuses on the chemical and analytical aspects, it is noteworthy that fatty acids and their esters are fundamental in various biological processes. As a monounsaturated fatty acid, 11-eicosenoic acid is a component of cellular lipids and can be involved in metabolic and signaling pathways. Further research into its specific biological roles may uncover its potential in drug development, particularly in areas related to metabolism and cellular signaling. The analytical methods described herein are crucial for such investigations.

Caption: Potential metabolic pathways of 11-eicosenoic acid.

References

- 1. 11-Eicosenoic acid, methyl ester (CAS 3946-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 3. 2390-09-2 CAS MSDS (CIS-11-EICOSENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. 11-Eicosenoic acid, methyl ester [webbook.nist.gov]

- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 9. cis-11-Eicosenoic acid, methyl ester (CAS 2390-09-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl cis-11-Eicosenoate | LGC Standards [lgcstandards.com]

solubility of 11-eicosenoic acid, methyl ester in organic solvents

An In-depth Technical Guide on the Solubility of 11-Eicosenoic Acid, Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 11-eicosenoic acid, methyl ester (also known as gondoic acid, methyl ester) in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this guide presents the currently available information and offers a detailed experimental protocol for researchers to determine solubility in their specific solvents of interest.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is influenced by the physical and chemical properties of both the solute and the solvent, as well as by temperature, pressure, and pH. In drug development and various research applications, understanding the solubility of a compound like 11-eicosenoic acid, methyl ester is crucial for formulation, delivery, and analytical method development.

Quantitative Solubility Data

The available quantitative solubility data for 11-eicosenoic acid, methyl ester is limited. The following table summarizes the known solubility values in specific organic solvents. It is important to note that these values are typically determined at room temperature unless otherwise specified.

| Solvent | Chemical Formula | Solubility | Temperature |

| Dimethylformamide (DMF) | C₃H₇NO | 100 mg/mL[1] | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified |

| Ethanol | C₂H₅OH | 100 mg/mL[1] | Not Specified |

| Chloroform | CHCl₃ | Sparingly Soluble[2] | Not Specified |

| Methanol | CH₃OH | Slightly Soluble[2] | Not Specified |

Note: The terms "sparingly soluble" and "slightly soluble" are qualitative descriptions and indicate a lower solubility than the quantitatively provided values. For precise applications, experimental determination of solubility in these and other solvents is highly recommended.

Experimental Protocols for Solubility Determination

To empower researchers to generate comprehensive and accurate solubility data for 11-eicosenoic acid, methyl ester, a detailed experimental protocol based on the widely accepted isothermal equilibrium method (shake-flask method) is provided below. This method is considered the gold standard for determining thermodynamic solubility.

Principle

An excess amount of the solid solute (11-eicosenoic acid, methyl ester) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute remains constant over time. The concentration of the solute in the saturated solution is then determined analytically, typically by gravimetric analysis or a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

11-Eicosenoic acid, methyl ester (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with Teflon-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

Vacuum oven or desiccator

-

GC or HPLC system (for chromatographic analysis)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 11-eicosenoic acid, methyl ester to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute no longer changes.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

-

-

Solubility Measurement (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the exact volume or weight of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

The solubility can be calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL).

-

-

Solubility Measurement (Chromatographic Method):

-

Prepare a series of standard solutions of 11-eicosenoic acid, methyl ester of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated GC or HPLC method.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of 11-eicosenoic acid, methyl ester from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 11-eicosenoic acid, methyl ester using the isothermal equilibrium method.

Caption: Workflow for determining the solubility of 11-eicosenoic acid, methyl ester.

This guide provides a foundational understanding of the . By utilizing the provided experimental protocol, researchers can generate robust and reliable solubility data to support their scientific endeavors.

References

An In-depth Technical Guide to the Metabolism of 11-Eicosenoic Acid, Methyl Ester in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Eicosenoic acid, an omega-9 monounsaturated fatty acid, and its methyl ester derivative are subjects of growing interest in lipid research due to their presence in various natural sources and potential physiological roles. Understanding the metabolic fate of 11-eicosenoic acid, methyl ester in mammalian cells is crucial for elucidating its biological functions and therapeutic potential. This technical guide provides a comprehensive overview of the cellular metabolism of 11-eicosenoic acid, methyl ester, from its initial uptake and hydrolysis to its subsequent entry into various metabolic and signaling pathways. Detailed experimental protocols for studying its metabolism, quantitative data presentation templates, and visualizations of key pathways are included to facilitate further research in this area.

Introduction

11-Eicosenoic acid (20:1n-9), also known as gondoic acid, is a 20-carbon monounsaturated fatty acid.[1][2][3][4] Its methyl ester, 11-eicosenoic acid, methyl ester, is a more lipophilic form that can be readily transported and utilized by cells. The metabolism of fatty acids is a central process in cellular energy homeostasis, membrane biosynthesis, and the generation of signaling molecules.[5] This guide will delineate the metabolic journey of 11-eicosenoic acid, methyl ester within a mammalian cell.

Cellular Uptake and Activation

The initial step in the metabolism of 11-eicosenoic acid, methyl ester is its uptake into the cell and subsequent conversion to its metabolically active form.

Cellular Uptake

Fatty acid methyl esters (FAMEs) can be taken up by mammalian cells, a process that is not fully elucidated but is thought to involve passive diffusion across the plasma membrane due to their lipophilic nature. Once inside the cell, FAMEs must be hydrolyzed to their corresponding free fatty acids (FFAs) to participate in metabolic pathways.

Hydrolysis to 11-Eicosenoic Acid

Intracellular esterases catalyze the hydrolysis of 11-eicosenoic acid, methyl ester to yield 11-eicosenoic acid and methanol (B129727).

Activation to 11-Eicosenoyl-CoA

Before entering metabolic pathways, 11-eicosenoic acid must be activated to its coenzyme A (CoA) thioester, 11-eicosenoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS) located on the outer mitochondrial membrane and the endoplasmic reticulum.[6]

Catabolic Pathway: β-Oxidation

The primary catabolic fate of fatty acyl-CoAs is β-oxidation, which occurs in both mitochondria and peroxisomes. This process sequentially shortens the fatty acid chain, generating acetyl-CoA, NADH, and FADH2. For an unsaturated fatty acid like 11-eicosenoyl-CoA, additional enzymes are required to handle the double bond.

Quantitative Data on β-Oxidation of 11-Eicosenoyl-CoA

Note: Specific quantitative data for 11-eicosenoic acid is limited in the literature. The following table is a template based on the known metabolism of other monounsaturated fatty acids. Researchers are encouraged to determine these values experimentally.

| Parameter | Value | Cell Line/Tissue | Reference |

| Rate of β-oxidation (nmol/mg protein/min) | Hypothetical Value | e.g., HepG2, C2C12 | To be determined |

| Acetyl-CoA produced per mole | 10 moles | Theoretical | N/A |

| NADH produced per mole | 9 moles | Theoretical | N/A |

| FADH2 produced per mole | 8 moles | Theoretical | N/A |

Anabolic Pathways

11-Eicosenoyl-CoA can also be utilized in various anabolic pathways for the synthesis of more complex lipids and signaling molecules.

Elongation

Fatty acid elongases, primarily located in the endoplasmic reticulum, can extend the carbon chain of 11-eicosenoyl-CoA.[5][7][8][9] This process involves the addition of two-carbon units from malonyl-CoA. The primary elongation product of 11-eicosenoic acid (20:1n-9) would be nervonic acid (24:1n-9), with docosenoic acid (22:1n-9) as an intermediate.[10]

Desaturation

Desaturase enzymes introduce additional double bonds into the fatty acyl chain.[5][7][9] While 11-eicosenoic acid is already monounsaturated, further desaturation could potentially occur, though this is less common for omega-9 fatty acids compared to omega-3 and omega-6 fatty acids.

Products of Elongation and Desaturation of 11-Eicosenoic Acid

| Precursor | Enzyme | Product |

| 11-Eicosenoic acid (20:1n-9) | Elongase | 13-Docosenoic acid (22:1n-9) |

| 13-Docosenoic acid (22:1n-9) | Elongase | 15-Tetracosenoic acid (24:1n-9) (Nervonic Acid) |

| 11-Eicosenoic acid (20:1n-9) | Desaturase (e.g., Δ5, Δ6) | Hypothetical polyunsaturated fatty acids |

Incorporation into Complex Lipids

11-Eicosenoyl-CoA is a substrate for the synthesis of various classes of lipids, including:

-

Phospholipids: As a component of cellular membranes, contributing to their fluidity and signaling properties.[11]

-

Triacylglycerols (TAGs): For energy storage in lipid droplets.[12]

-

Cholesteryl Esters: For storage and transport of cholesterol.

Incorporation of 11-Eicosenoic Acid into Lipid Classes

Note: The following table presents a hypothetical distribution based on studies of other long-chain fatty acids. Experimental determination is recommended.

| Lipid Class | Percentage of Incorporated 11-Eicosenoic Acid | Cell Line |

| Phosphatidylcholine (PC) | Hypothetical Value | e.g., HEK293 |

| Phosphatidylethanolamine (PE) | Hypothetical Value | e.g., HEK293 |

| Triacylglycerols (TAGs) | Hypothetical Value | e.g., 3T3-L1 |

| Cholesteryl Esters (CE) | Hypothetical Value | e.g., Macrophages |

Signaling Pathways

Fatty acids and their derivatives can act as signaling molecules by activating specific receptors.

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by medium and long-chain fatty acids, particularly unsaturated ones.[13][14][15][16][17] Activation of GPR120 can lead to various downstream effects, including anti-inflammatory responses and improved insulin (B600854) sensitivity.[18] It is plausible that 11-eicosenoic acid can act as a ligand for GPR120.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism.[5][9][19][20][21] Fatty acids and their derivatives are natural ligands for PPARs. 11-Eicosenoic acid may modulate the activity of PPARα, which is involved in fatty acid catabolism, and/or PPARγ, which is a key regulator of adipogenesis and lipid storage.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate mammalian cell lines (e.g., HepG2 for liver metabolism, C2C12 for muscle, 3T3-L1 for adipocytes).

-

Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[22]

-

Preparation of 11-Eicosenoic Acid, Methyl Ester Solution: Dissolve 11-eicosenoic acid, methyl ester in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. For cell treatment, the stock solution can be complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.

-

Treatment: Incubate the cells with the desired concentration of the 11-eicosenoic acid, methyl ester-BSA complex for various time points (e.g., 1, 6, 12, 24 hours) to study its metabolic fate.

Lipid Extraction

A common method for total lipid extraction is the Bligh and Dyer method:[6][23]

-

Harvest Cells: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

-